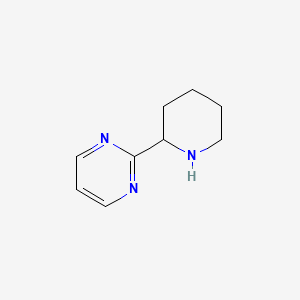
2-(Piperidin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 2-(Piperidin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a leaving group like a halogen.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Piperidin-2-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making them potential candidates for drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific derivative and its intended application. Studies have shown that some derivatives can inhibit the activity of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, making them potential antifibrotic agents .
Comparison with Similar Compounds
2-(Piperidin-2-yl)pyrimidine can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine: This compound has a pyridine ring instead of a piperidine ring, which may result in different pharmacological activities.
2-(Piperidin-4-yl)pyrimidine: The position of the piperidine ring attachment differs, potentially leading to variations in chemical reactivity and biological activity.
2,6-Diamino-4-(piperidin-1-yl)pyrimidine: This compound contains additional amino groups, which can influence its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h3,6-8,10H,1-2,4-5H2 |
InChI Key |
IHSZCLIJZRUESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















